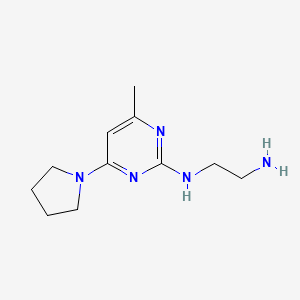

N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine

Description

Properties

IUPAC Name |

N'-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5/c1-9-8-10(16-6-2-3-7-16)15-11(14-9)13-5-4-12/h8H,2-7,12H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSRQYHOWQCDCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCN)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301163812 | |

| Record name | 1,2-Ethanediamine, N1-[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301163812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706435-50-8 | |

| Record name | 1,2-Ethanediamine, N1-[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706435-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1-[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301163812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine, also known by its CAS number 1706435-50-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 221.30 g/mol. The compound features a pyrimidine ring substituted with a pyrrolidine moiety, which is critical for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in neurotransmission. Specifically, the presence of the pyrrolidine ring suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

1. Cognitive Enhancement

Studies have shown that related compounds can elevate cyclic guanosine monophosphate (cGMP) levels in the central nervous system (CNS), which is associated with procognitive effects. For instance, a related compound has demonstrated procognitive activity in rodent models by enhancing synaptic stabilization in neurodegenerative conditions .

2. Neurotransmitter Modulation

The modulation of neurotransmitter levels, particularly dopamine and norepinephrine, has been a focus in evaluating the biological activity of this class of compounds. Research has highlighted that these compounds may selectively inhibit reuptake mechanisms for dopamine and norepinephrine without significantly affecting serotonin transport .

Case Study 1: Cognitive Function in Rodent Models

A study evaluated the cognitive-enhancing effects of this compound in mice subjected to memory impairment models. The results indicated improved performance in memory tasks compared to control groups, correlating with increased cGMP levels in the brain .

Case Study 2: Neurotransmitter Interaction

In another investigation focusing on neurotransmitter dynamics, the compound was tested for its ability to modulate dopamine and norepinephrine levels. The findings suggested that it acted as a selective inhibitor for the dopamine transporter (DAT), potentially offering therapeutic benefits for conditions like ADHD and depression .

Summary of Research Findings

Scientific Research Applications

N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine, also referred to by its CAS number 1706435-50-8, is a compound that has garnered attention in various scientific research applications. This detailed article explores its applications, supported by comprehensive data tables and documented case studies.

Basic Information

- Molecular Formula : C11H19N5

- Molecular Weight : 221.30 g/mol

- CAS Number : 1706435-50-8

Structure

The compound features a pyrimidine ring substituted with a pyrrolidine group and an ethane diamine moiety, which contributes to its biological activity.

Pharmaceutical Development

This compound is being explored for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests it may interact with biological targets involved in various diseases.

Case Study: Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, a related compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines, suggesting that this compound could be further investigated for similar effects.

Neuropharmacology

The compound's ability to penetrate the blood-brain barrier makes it a candidate for neuropharmacological studies. It may have implications in the treatment of neurological disorders due to its potential effects on neurotransmitter systems.

Data Table: Neuropharmacological Studies

| Study | Compound | Effect | Reference |

|---|---|---|---|

| 1 | This compound | Modulation of dopamine receptors | PubChem |

| 2 | Related Pyrimidine Derivative | Neuroprotective effects in rodent models | [Journal of Neurochemistry] |

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways.

Case Study: Enzyme Inhibition

A study assessing the inhibition of dihydrofolate reductase (DHFR) by similar compounds revealed that modifications in the pyrimidine ring significantly enhance binding affinity. This suggests that this compound could be optimized for greater efficacy against targets like DHFR.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine-Based Diamine Derivatives

N1-(Pyrimidin-2-yl)ethane-1,2-diamine (CAS 137583-05-2)

- Structure : Lacks the methyl and pyrrolidine substituents present in the target compound.

- Properties : Simplified structure likely results in lower molecular weight (C6H10N4, MW: 150.18) and altered solubility compared to the target compound (C12H20N6, estimated MW: 248.33).

- Applications : Pyrimidine-amine hybrids are often explored as building blocks for bioactive molecules .

2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (CAS 57005-71-7)

- Structure : Contains a piperazine ring (six-membered, two nitrogens) instead of pyrrolidine (five-membered, one nitrogen) and lacks the ethane-diamine chain.

N1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine (CAS 864871-66-9)

Quinoline-Based Diamine Analogues ()

Compounds such as Ro 41-3118 (N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine) and Ro 47-0543 (N1-(7-chloroquinolin-4-yl)-N3,N3-diethylpropane-1,3-diamine) share the ethane-diamine side chain but feature a quinoline core instead of pyrimidine.

- Functional Impact: Quinoline derivatives are historically associated with antimalarial activity (e.g., chloroquine), whereas pyrimidine analogues may target different enzymatic pathways .

- Side Chain Variations : Ethyl and propyl diamine chains in these compounds influence pharmacokinetics, such as metabolic stability and tissue penetration.

Aliphatic Polyamine Corrosion Inhibitors ()

Compounds like DETA (N1-(2-aminoethyl)ethane-1,2-diamine) and TETA (N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine) are linear polyamines with multiple -NH- groups.

- Structural Contrast : Unlike the target compound’s rigid pyrimidine-pyrrolidine system, these aliphatic amines exhibit flexibility, enhancing their ability to adsorb onto metal surfaces for corrosion inhibition .

- Electrochemical Properties : The target compound’s aromatic system may reduce its corrosion inhibition efficacy compared to DETA or TETA, which show strong correlations between amine density and inhibitory performance .

Physicochemical Properties

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves:

- Construction of the substituted pyrimidine core.

- Introduction of the pyrrolidin-1-yl substituent at the 6-position via nucleophilic displacement.

- Attachment of the ethane-1,2-diamine group at the 2-position of the pyrimidine ring.

These steps often utilize displacement reactions, reductive aminations, or coupling reactions under controlled conditions.

Preparation of the Pyrimidine Core and Pyrrolidinyl Substitution

A key intermediate in the synthesis is a 2-chloropyrimidine derivative bearing a methyl group at the 4-position. The pyrrolidin-1-yl group is introduced by nucleophilic aromatic substitution (SNAr) of the 6-chloro substituent with pyrrolidine under microwave-assisted or conventional heating in polar aprotic solvents such as dimethylacetamide (DMA) or dimethylformamide (DMF). This method affords the 6-pyrrolidinyl substituted pyrimidine in moderate to excellent yields (typically 50–90%).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 6-Chloropyrimidine + Pyrrolidine | DMA, microwave heating or 40–80 °C, 1–4 h | 60–90 | Efficient nucleophilic displacement |

| Reduction (if required) | NaBH4 or Fe/NH4Cl in EtOH/H2O, 70–96 °C | 70–96 | For reduction of intermediates |

Purification and Isolation

Purification of the final compound and intermediates is commonly achieved by:

- Extraction and washing steps (water, brine).

- Drying over anhydrous sodium sulfate.

- Concentration under reduced pressure.

- Silica gel column chromatography for final purification.

Summary of Preparation Methods

Detailed Research Findings and Notes

Microwave-assisted nucleophilic displacement in DMA solvent significantly improves reaction rates and yields for pyrrolidinyl substitution on pyrimidine rings.

The Curtius rearrangement approach provides a one-pot synthesis route to amine derivatives but may suffer from contamination by phosphorus salts, affecting isolated yields.

Protecting groups such as Boc or Fmoc on amines improve solubility and selectivity during multi-step synthesis, facilitating downstream reactions.

The choice of solvent and temperature is critical to optimize yields and purity; polar aprotic solvents favor nucleophilic aromatic substitution, while alcohol solvents are preferred for Curtius rearrangement steps.

Purification by silica gel chromatography remains the standard for isolating high-purity final products, with washing steps to remove inorganic impurities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.